Tert-butyl 4-chloro-5-formylpyridin-2-ylcarbamate
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Overview
Description
tert-Butyl(4-chloro-5-formylpyridin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chloro-substituted pyridine ring, and a formyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(4-chloro-5-formylpyridin-2-yl)carbamate typically involves the reaction of 4-chloro-5-formylpyridine with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(4-chloro-5-formylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio-substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl(4-chloro-5-formylpyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various functionalized pyridine derivatives .
Biology and Medicine: Its structural features make it a candidate for the synthesis of bioactive molecules that can interact with specific biological targets .
Industry: In the chemical industry, tert-Butyl(4-chloro-5-formylpyridin-2-yl)carbamate is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl(4-chloro-5-formylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties for amines.
tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate: A closely related compound with a different substitution pattern on the pyridine ring.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with a methyl group instead of a formyl group.
Uniqueness: tert-Butyl(4-chloro-5-formylpyridin-2-yl)carbamate is unique due to its combination of a chloro-substituted pyridine ring and a formyl group.
Properties
Molecular Formula |
C11H13ClN2O3 |
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Molecular Weight |
256.68 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-5-formylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-4-8(12)7(6-15)5-13-9/h4-6H,1-3H3,(H,13,14,16) |
InChI Key |
XKJHAAGESUJSGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C(=C1)Cl)C=O |
Origin of Product |
United States |
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